molecular formula C7H11Br B2390018 4-(Bromomethyl)-4-methylcyclopentene CAS No. 1997748-73-8

4-(Bromomethyl)-4-methylcyclopentene

Cat. No.: B2390018
CAS No.: 1997748-73-8
M. Wt: 175.069
InChI Key: UFRNDSJKAPYPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-4-methylcyclopentene is an organic compound characterized by a cyclopentene ring substituted with a bromomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-methylcyclopentene typically involves the bromination of 4-methylcyclopentene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-methylcyclopentene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 4-methylcyclopentadiene.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Alcohols, nitriles, or amines depending on the nucleophile used.

    Elimination Reactions: 4-Methylcyclopentadiene.

    Oxidation: 4-Methylcyclopentene carboxylic acid.

Scientific Research Applications

4-(Bromomethyl)-4-methylcyclopentene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of various cyclic compounds.

    Biology: Potential use in the modification of biomolecules through nucleophilic substitution reactions, enabling the attachment of functional groups to biological targets.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with pharmacological activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-methylcyclopentene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including nucleophilic substitution and elimination reactions. The bromomethyl group acts as a leaving group, making the compound highly reactive towards nucleophiles and bases.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-4-methylcyclopentene: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but may have different reaction rates and conditions.

    4-(Hydroxymethyl)-4-methylcyclopentene: Contains a hydroxymethyl group, making it less reactive towards nucleophiles but more suitable for oxidation reactions.

    4-Methylcyclopentene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions but still capable of undergoing other transformations.

Uniqueness

4-(Bromomethyl)-4-methylcyclopentene is unique due to the presence of the bromomethyl group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical products.

Properties

IUPAC Name

4-(bromomethyl)-4-methylcyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-7(6-8)4-2-3-5-7/h2-3H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRNDSJKAPYPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.